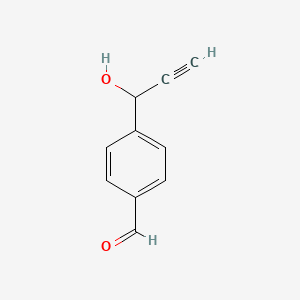![molecular formula C3H3N5O4 B12575097 3-Nitro-1-nitromethyl-1H-[1,2,4]triazole CAS No. 291543-10-7](/img/structure/B12575097.png)
3-Nitro-1-nitromethyl-1H-[1,2,4]triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-1-nitromethyl-1H-[1,2,4]triazole is a heterocyclic compound known for its energetic properties It is characterized by the presence of nitro groups attached to a triazole ring, making it a compound of interest in the field of energetic materials
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-1-nitromethyl-1H-[1,2,4]triazole typically involves the nitration of precursor triazole compounds. One common method includes the reaction of 1-nitromethyl-1H-[1,2,4]triazole with nitric acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at a specific temperature to ensure the selective nitration of the triazole ring.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Nitro-1-nitromethyl-1H-[1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitrate derivatives, while reduction typically produces amino derivatives.
Wissenschaftliche Forschungsanwendungen
3-Nitro-1-nitromethyl-1H-[1,2,4]triazole has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other energetic materials and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of explosives and propellants due to its high energy content and stability.
Wirkmechanismus
The mechanism of action of 3-Nitro-1-nitromethyl-1H-[1,2,4]triazole involves the homolytic cleavage of the CH2-NO2 bond under thermal conditions. This leads to the formation of reactive intermediates that can further decompose or react with other molecules. The molecular targets and pathways involved in its action are primarily related to its energetic properties and the release of energy upon decomposition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitro-1,2,4-triazol-5-one (NTO): Known for its use as an insensitive high explosive.
5-Nitro-3-trinitromethyl-1H-1,2,4-triazole: Another energetic compound with similar applications.
3,5-Dinitro-1H-1,2,4-triazole: Used in the synthesis of other energetic materials.
Uniqueness
3-Nitro-1-nitromethyl-1H-[1,2,4]triazole is unique due to its specific structural configuration, which imparts distinct thermal stability and energetic properties
Eigenschaften
CAS-Nummer |
291543-10-7 |
|---|---|
Molekularformel |
C3H3N5O4 |
Molekulargewicht |
173.09 g/mol |
IUPAC-Name |
3-nitro-1-(nitromethyl)-1,2,4-triazole |
InChI |
InChI=1S/C3H3N5O4/c9-7(10)2-6-1-4-3(5-6)8(11)12/h1H,2H2 |
InChI-Schlüssel |
CFOHRKOGLRGZBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=NN1C[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Carboxymethoxy)-6-fluorophenyl]-N-ethylglycine](/img/structure/B12575014.png)
![N~1~-Ethyl-N~1~-[(1S)-1-(2-methoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B12575022.png)
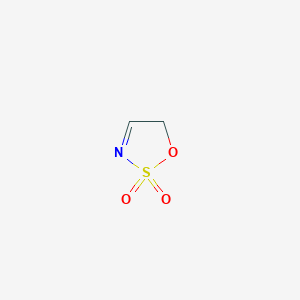
![1,1'-(Propane-2,2-diyl)bis{4-[1-(4-methylphenyl)ethenyl]benzene}](/img/structure/B12575040.png)
![10-(4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}phenoxy)decane-1-thiol](/img/structure/B12575041.png)
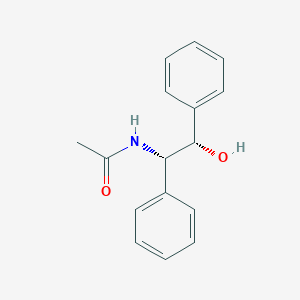
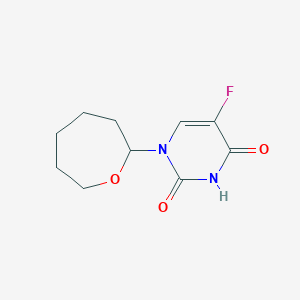
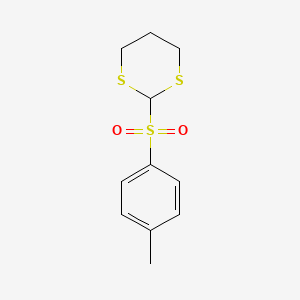
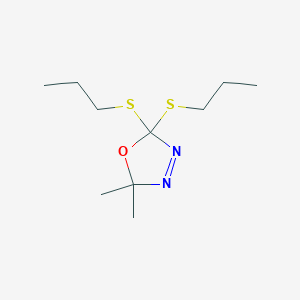
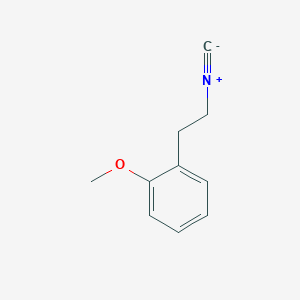
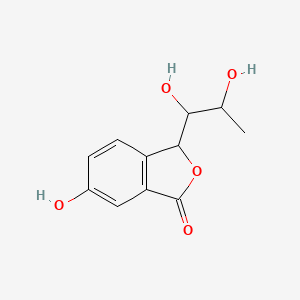
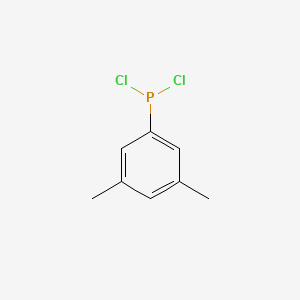
![diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate](/img/structure/B12575090.png)
